4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one
Overview
Description
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including any chemical reactions involved.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and any products formed during these reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Ring-Chain Tautomerism Studies
One significant area of research focuses on the ring-chain tautomerism observed in 1,2,3,4-tetrahydroquinoline derivatives. Studies have been conducted on the synthesis of these derivatives through reactions with aldehydes and ketones, highlighting their preference for ring forms over chain forms, especially in ketone derivatives and alkyl aldehyde derivatives. This tautomerism is influenced by the electronic character of substituents, as demonstrated by linear correlations between the Hammett–Brown σ+ parameter and log K (equilibrium constant) for para-phenyl substituted compounds. Such insights are crucial for understanding the chemical behavior and potential applications of these compounds in various fields, including pharmaceuticals and material science (Sinkkonen et al., 2003).
Synthesis Methods
Another area of interest is the development of novel synthesis methods for 1,2,3,4-tetrahydroquinoline derivatives. Innovations include the synthesis of enantiopure 4-amino-3-hydroxymethyl-tetrahydroquinolines via intramolecular cycloaddition of chiral nitrones, highlighting advances in stereochemical control and efficiency in organic synthesis. These methodologies open new avenues for the creation of complex molecules with specific chiral configurations, which are essential in the development of new drugs and materials (Broggini et al., 2007).
Medicinal Chemistry Applications
In medicinal chemistry, 1,2,3,4-tetrahydroquinoline derivatives have shown a wide range of pharmacological activities, including anti-cancer, anti-diabetic, anti-inflammatory, and anti-HIV properties. These compounds are integral to numerous biologically active natural products and therapeutic agents, underlining their significance in drug discovery and development. The versatility of the tetrahydroquinoline scaffold enables the creation of diverse molecules with targeted biological activities, making them a valuable tool in the search for new treatments (Sabale et al., 2013).
Green Chemistry and Sustainable Synthesis
Efforts to develop more sustainable and efficient synthesis methods for these compounds include direct, solvent-free synthesis techniques. Such approaches align with the principles of green chemistry, aiming to reduce the use of hazardous solvents and minimize waste in chemical processes. The development of catalyst-free methods and the use of benign solvents or solvent-free conditions are examples of how the synthesis of 1,2,3,4-tetrahydroquinoline derivatives is becoming more environmentally friendly, demonstrating the potential for these methods in industrial applications (Correa et al., 2002).
Safety And Hazards
This would involve looking at any known safety issues or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound or areas where further study is needed.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. If you have a different compound or a more specific question, feel free to ask!
properties
IUPAC Name |
4-(aminomethyl)-3,4-dihydro-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-4,7H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMZHOMUFKQBLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2NC1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one | |
CAS RN |
933698-79-4 | |
Record name | 4-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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